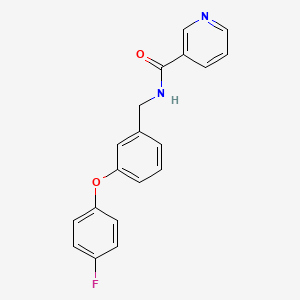
N-(3-(4-氟苯氧基)苄基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is a chemical compound . It’s a derivative of nicotinamide, which is an amide form of niacin or vitamin B3 . It’s important to note that the specific compound “N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is not directly mentioned in the sources, but its related compounds have been studied extensively .
科学研究应用
- Experimental Findings : In vitro studies revealed that this compound exhibits antibacterial properties against Gram-positive bacteria, including Enterococcus faecalis. It was identified as a promising inhibitor candidate against E. faecalis .
- Unique Aspect : NCBs interact with only a subset of NAD(P)/NAD(P)H-dependent enzymes, allowing access to orthogonal redox pathways .
- Structural Properties : Possesses essential pharmacophoric features for interacting with the catalytic pocket of VEGFR-2 .
Antibacterial and Antibiofilm Properties
Biocatalysis and Synthetic Nicotinamide Biomimetics
Antiangiogenic VEGFR-2 Inhibition
Vitamin B3 (Nicotinamide) Derivatives in Health and Disease
Dermatological Applications
安全和危害
The safety data sheet for a related compound, “2-(4-Fluorophenoxy)benzyl alcohol”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .
作用机制
Target of Action
The primary target of N-(3-(4-fluorophenoxy)benzyl)nicotinamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key receptor in the VEGF signaling pathway, which plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This makes it a significant target in cancer treatment, as inhibiting angiogenesis can prevent tumor growth and metastasis .
Mode of Action
N-(3-(4-fluorophenoxy)benzyl)nicotinamide acts as an antiangiogenic VEGFR-2 inhibitor . It has the essential pharmacophoric structural properties to interact with the catalytic pocket of VEGFR-2 . By binding to this receptor, it inhibits the signaling pathway, thereby preventing angiogenesis .
Biochemical Pathways
The compound is involved in the NAD salvage pathway . This pathway is responsible for the synthesis of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in redox reactions and a substrate for NAD-dependent enzymes . The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), catalyzes the condensation of Nicotinamide (NAM) and Phosphoribosyl Pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN), which is then converted into NAD .
Result of Action
The inhibition of VEGFR-2 by N-(3-(4-fluorophenoxy)benzyl)nicotinamide leads to a decrease in angiogenesis . This can result in the prevention of tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment .
属性
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-19(23)15-4-2-10-21-13-15/h1-11,13H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEQBKYFGYKIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenoxy)benzyl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802373.png)
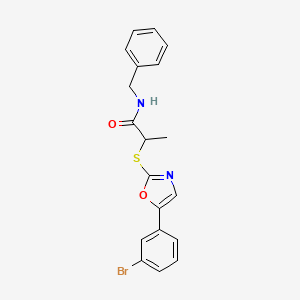


![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2802377.png)
![5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2802378.png)
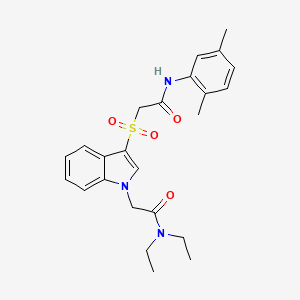

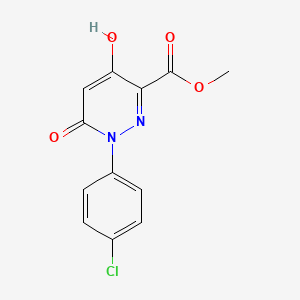
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2802383.png)
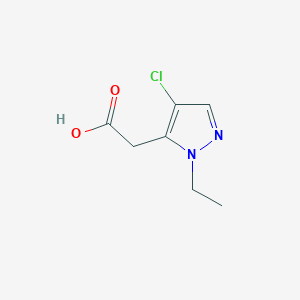
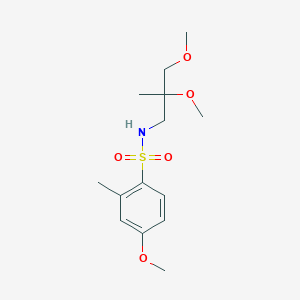
![5-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2802390.png)
